1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole
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Overview
Description
1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromophenyl group at position 1 and two tert-butyl groups at positions 3 and 5. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can be refluxed for several hours to yield the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Cycloaddition Reactions: Pyrazoles are known to undergo [3+2] cycloaddition reactions, which can be catalyzed by metals like silver or copper.
Common reagents used in these reactions include organometallic catalysts, oxidizing agents like bromine, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the application, but studies have shown that pyrazole derivatives can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of tert-butyl groups, leading to different reactivity and applications.
1-(3-Bromophenyl)-3,5-di-tert-butyl-4-methyl-1H-pyrazole: Addition of a methyl group at position 4, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C17H23BrN2 |
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Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3,5-ditert-butylpyrazole |
InChI |
InChI=1S/C17H23BrN2/c1-16(2,3)14-11-15(17(4,5)6)20(19-14)13-9-7-8-12(18)10-13/h7-11H,1-6H3 |
InChI Key |
FXGOLKOQQOLBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1C2=CC(=CC=C2)Br)C(C)(C)C |
Origin of Product |
United States |
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